Cas no 1540093-45-5 (Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]-)
![Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]- structure](https://ja.kuujia.com/scimg/cas/1540093-45-5x500.png)
Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]- 化学的及び物理的性質
名前と識別子
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- Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]-
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- インチ: 1S/C12H15BrFN/c13-12-10(5-4-6-11(12)14)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2
- InChIKey: SYCUFBYIGGUGMG-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=CC(F)=C2Br)CCCCC1
Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-693300-5.0g |
1-[(2-bromo-3-fluorophenyl)methyl]piperidine |
1540093-45-5 | 95.0% | 5.0g |
$1614.0 | 2025-03-12 | |
Enamine | EN300-693300-0.05g |
1-[(2-bromo-3-fluorophenyl)methyl]piperidine |
1540093-45-5 | 95.0% | 0.05g |
$468.0 | 2025-03-12 | |
Enamine | EN300-693300-1.0g |
1-[(2-bromo-3-fluorophenyl)methyl]piperidine |
1540093-45-5 | 95.0% | 1.0g |
$557.0 | 2025-03-12 | |
Enamine | EN300-693300-0.5g |
1-[(2-bromo-3-fluorophenyl)methyl]piperidine |
1540093-45-5 | 95.0% | 0.5g |
$535.0 | 2025-03-12 | |
Enamine | EN300-693300-10.0g |
1-[(2-bromo-3-fluorophenyl)methyl]piperidine |
1540093-45-5 | 95.0% | 10.0g |
$2393.0 | 2025-03-12 | |
Enamine | EN300-693300-2.5g |
1-[(2-bromo-3-fluorophenyl)methyl]piperidine |
1540093-45-5 | 95.0% | 2.5g |
$1089.0 | 2025-03-12 | |
Enamine | EN300-693300-0.1g |
1-[(2-bromo-3-fluorophenyl)methyl]piperidine |
1540093-45-5 | 95.0% | 0.1g |
$490.0 | 2025-03-12 | |
Enamine | EN300-693300-0.25g |
1-[(2-bromo-3-fluorophenyl)methyl]piperidine |
1540093-45-5 | 95.0% | 0.25g |
$513.0 | 2025-03-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01093231-1g |
1-[(2-Bromo-3-fluorophenyl)methyl]piperidine |
1540093-45-5 | 95% | 1g |
¥4011.0 | 2023-04-10 |
Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]- 関連文献
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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4. Book reviews
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]-に関する追加情報
Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]- (CAS No. 1540093-45-5): A Comprehensive Overview
Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]-, identified by its CAS number 1540093-45-5, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The presence of a 2-bromo-3-fluorophenyl substituent at the methyl group adds unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The structural features of Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]- make it an attractive candidate for various biological applications. The bromine and fluorine atoms introduce halogenation, which is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability. This compound has garnered attention due to its potential in modulating biological pathways associated with neurological disorders, inflammation, and cancer.
In recent years, there has been a surge in research focusing on the development of novel piperidine derivatives as pharmacological agents. The 2-bromo-3-fluorophenyl moiety in Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]- has been explored in several preclinical studies for its ability to interact with specific targets. For instance, studies have demonstrated its potential in inhibiting kinases and other enzymes involved in tumor growth and progression. The fluorine atom, in particular, has been shown to improve the bioavailability and duration of action of drug candidates by enhancing their lipophilicity and resistance to metabolic degradation.
The pharmaceutical industry has leveraged the versatility of Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]- in designing small-molecule inhibitors. Researchers have synthesized various analogs to optimize potency and selectivity. The bromine substituent provides a handle for further chemical modifications, allowing for the creation of libraries of compounds that can be screened for biological activity. This approach has led to the identification of several lead compounds that are now undergoing further investigation in clinical trials.
The synthesis of Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by bromination and fluorination of the aromatic ring. Advances in catalytic methods have improved the efficiency of these transformations, making it feasible to produce larger quantities of the compound for research purposes.
The biological activity of Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]- has been extensively studied in vitro and in vivo. Preclinical data suggest that it exhibits potent activity against several disease models. For example, it has shown promise in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways. Additionally, its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
The compound's mechanism of action is thought to involve interactions with specific receptors and enzymes. The 2-bromo-3-fluorophenyl group is believed to engage with binding pockets on target proteins, leading to therapeutic effects. Further research is needed to fully elucidate these interactions and understand how they contribute to the compound's efficacy.
In conclusion, Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]- (CAS No. 1540093-45-5) is a versatile and promising compound with significant potential in pharmaceutical applications. Its unique structural features make it an excellent scaffold for drug discovery, particularly in the areas of oncology and neurology. As research continues to uncover new biological targets and synthetic strategies, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.
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